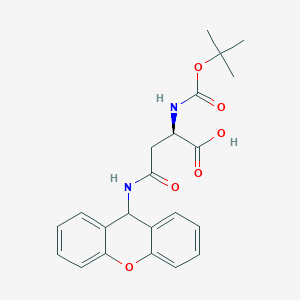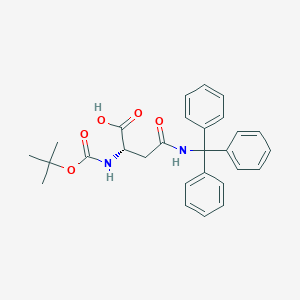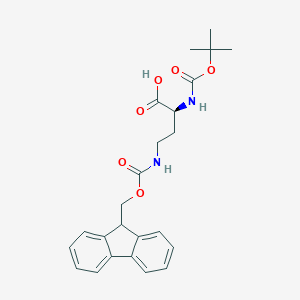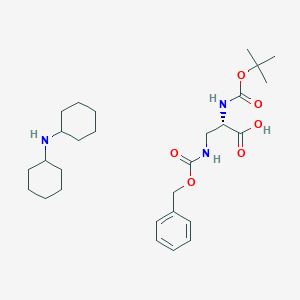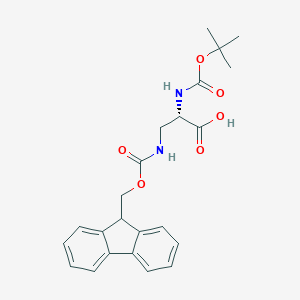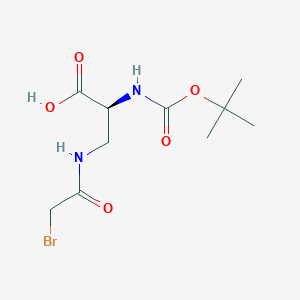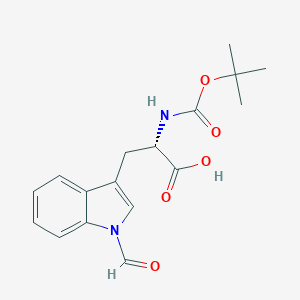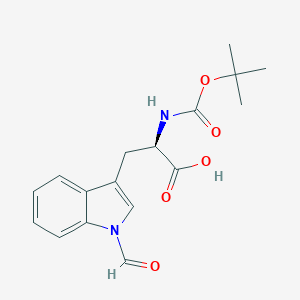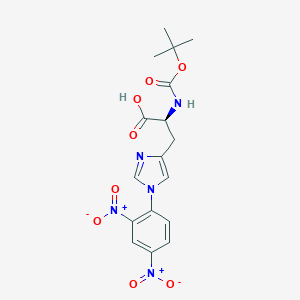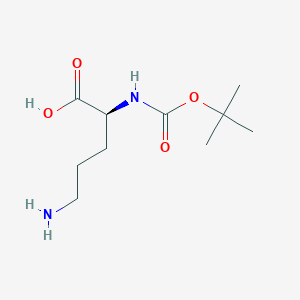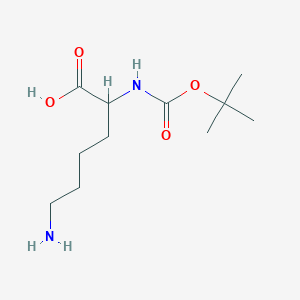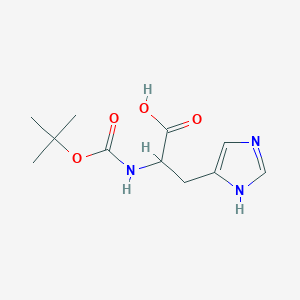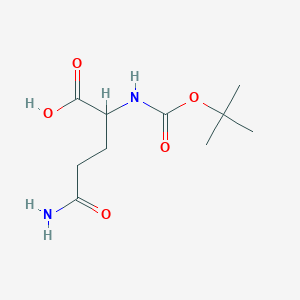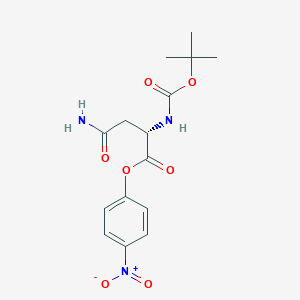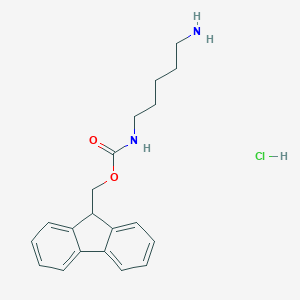
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is a chemical compound with the molecular formula C20H25ClN2O2. It is also known as FMOC-1,5-diaminopentance hydrochloride . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is based on its molecular formula C20H25ClN2O2. For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
The molecular weight of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is 360.9 g/mol. More detailed physical and chemical properties are not available in the retrieved data.科研应用
Enzymatic Inhibition and Mechanisms
Carbamates, including compounds structurally related to "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have been extensively studied for their role in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Research has shown that carbamates act as effective AChE inhibitors by carbamoylating the serine residue in the enzyme's active site. This action results in a range of inhibition durations, depending on the carbamoyl group's size and substituents, which can affect the rate of enzyme reactivation through decarbamoylation. This property underlies the development of carbamates as insecticides and therapeutic agents in neurology and pharmacology (Rosenberry & Cheung, 2019)[https://consensus.app/papers/ratelimiting-step-decarbamoylation-rosenberry/c181544ea8bd562fbc03791da602d99c/?utm_source=chatgpt].
Analytical Chemistry Applications
In analytical chemistry, fluorescamine, a compound related to carbamates, has been utilized as a sensitive and versatile probe for detecting primary amino groups in various compounds, including amino acids, peptides, and proteins. Its non-fluorescent nature, coupled with the rapid reaction at ambient temperature, makes it a valuable tool for biochemical analysis, despite lower sensitivity compared to other reagents. This application is crucial for the qualitative and quantitative analysis of biologically significant molecules in research and clinical diagnostics (Derayea & Samir, 2020)[https://consensus.app/papers/review-fluorescamine-versatile-probe-derayea/78bf8f29e84c59a8a13885dbc9e99f81/?utm_source=chatgpt].
Environmental Impact and Bioremediation
Carbamate pesticides, including those structurally related to "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have raised environmental concerns due to their toxicity and persistence in ecosystems. Studies on the effects of carbamate pesticides on non-target organisms, such as fish in freshwater ecosystems, underscore the need for effective bioremediation strategies. Understanding the degradation pathways of carbamates through microbial action is crucial for developing methods to mitigate their environmental impact, highlighting the significance of carbamate chemistry in environmental science and safety (Nwigwe, 2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt].
Pharmacodynamics and Drug Design
The structural and physicochemical properties of carbamates, such as "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have been exploited in drug design, particularly in developing compounds with specific pharmacodynamic applications. The versatility of carbamates/thiocarbamides in medicinal chemistry, demonstrated through their efficacy against various bacterial strains and their potential in addressing aging-related health issues like cancer, showcases the critical role of carbamate structures in pharmaceutical research and development (Asghar et al., 2022)[https://consensus.app/papers/routes-synthesis-osdonor-carbamidethiocarbamide-asghar/114ad2619f38580cbcf9bd6db006a184/?utm_source=chatgpt].
Safety And Hazards
性质
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXSWQISHLYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

